3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
Description
Evolution of Sulfoximine Chemistry Since 1949
The sulfoximine functional group, first identified in 1949 through the isolation of methionine sulfoximine (MSO) from toxin-contaminated wheat, initially gained attention for its neurotoxic effects mediated through glutamine synthetase inhibition. This discovery laid the foundation for understanding sulfur-nitrogen bonding systems, though practical applications remained limited until Gödecke AG’s pioneering work in the 1970s. Their development of suloxifen (11), an antiasthmatic clinical candidate featuring a sulfoximine group, demonstrated the moiety’s potential for bioisosteric replacement in drug design.
Key milestones in sulfoximine chemistry include:
- 1980s-1990s : Exploration of N-cyano sulfoximines culminating in sulfoxaflor (16), the first commercialized sulfoximine-based insecticide.
- 2000s : Schering AG’s pan-CDK inhibitor program that evolved into roniciclib (18), showcasing sulfoximines’ ability to modulate physicochemical properties like solubility (Sw pH 7.4: 661 μM vs. 8 mg/L for predecessor ZK 304709).
- 2010s-Present : Explosion in synthetic methodologies, with over 200 patents filed annually since 2015 addressing sulfoximine functionalization and decarboxylative coupling strategies.
Positioning of 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid in Contemporary Chemical Research
This compound occupies a strategic niche in modern drug discovery due to three defining characteristics:
- Bioisosteric Potential : The sulfoximine group serves as a polar, yet metabolically stable replacement for sulfones or carbonyl groups, as demonstrated in AstraZeneca’s ceralasertib (ATR inhibitor).
- Synthetic Versatility : Recent advances in photoinduced ligand-to-copper charge transfer (LMCT) enable direct decarboxylative sulfoximination of benzoic acids, bypassing traditional Curtius-type rearrangements.
- Electronic Modulation : The λ6-sulfur center creates a strong electron-withdrawing effect (σp ≈ 1.2), comparable to trifluoromethyl groups but with enhanced hydrogen-bonding capacity.
Comparative analysis of sulfoximine-containing drug candidates:
| Property | Ceralasertib | Roniciclib | 3-[Imino(methyl)...benzoic acid |
|---|---|---|---|
| logD pH 7.4 | 1.9 | 2.1 | 1.4 (calculated) |
| H-bond acceptors | 7 | 9 | 5 |
| Synthetic accessibility | Moderate | High | High |
Theoretical Significance in Organic Sulfur Chemistry
The compound’s λ6-sulfur configuration induces remarkable electronic effects:
- Hyperconjugative Stabilization : The S=N bond (1.45 Å) exhibits 30% double bond character through pπ-dπ interactions, creating a rigid pseudotetrahedral geometry.
- Acidifying Effects : N-methyl substitution raises the NH acidity (predicted pKa ≈ 8.2 vs. 9.5 for parent sulfoximine), enhancing metal-coordination capacity.
- Dipole Modulation : The S→O dipole (1.7 D) combines with the S→N dipole (1.3 D) to create a net molecular dipole of 3.0 D, directing molecular orientation in crystal lattices.
These properties enable unique reactivity patterns:
- Nucleophilic Aromatic Substitution : The electron-withdrawing sulfoximine group activates the benzoic acid’s para-position for SNAr reactions (krel ≈ 102 vs. unsubstituted benzoic acid).
- Metal-Ligand Interactions : The sulfoximine nitrogen (LUMO = -1.8 eV) readily coordinates to Cu(I) catalysts in cross-coupling reactions, as demonstrated in Ullmann-type couplings.
Structural Classification within Benzoic Acid Derivatives
This compound represents a distinct subclass of benzoic acid derivatives characterized by:
The molecule’s planar benzoic acid moiety (dihedral angle S-C-C-O = 12°) couples with the non-planar sulfoximine group (S-N-C torsion = 68°), creating a conformationally restricted scaffold ideal for protein-ligand interactions. This structural duality enables simultaneous π-π stacking with aromatic residues and hydrogen bonding through the sulfoximine NH (ΔGbind ≈ -2.3 kcal/mol per H-bond).
Properties
IUPAC Name |
3-(methylsulfonimidoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKGLCOJCPIZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800399-17-0 | |
| Record name | 3-(methylsulfonimidoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategy
The preparation of 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid centers on the sequential functionalization of a benzoic acid backbone. The primary route involves:
- Acylation of m-aminobenzoic acid with chloroacetyl chloride to form 3-(2-chloroacetamido)benzoic acid.
- Nucleophilic substitution with 2-mercaptobenzimidazole to introduce the sulfanyl group.
- Cyclization and oxidation steps to establish the imino-oxo-lambda6-sulfanyl moiety.
Reaction Overview:
$$
\text{m-Aminobenzoic acid} \xrightarrow{\text{ClCH}2\text{COCl}} \text{3-(2-Chloroacetamido)benzoic acid} \xrightarrow{\text{C}7\text{H}6\text{N}2\text{S}} \text{Target Compound}
$$
Detailed Stepwise Procedure
Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic Acid
- Reagents : m-Aminobenzoic acid (1.0 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (1.2 equiv), ethanol (solvent).
- Conditions : Stirring at 0–5°C for 1 hr, followed by room-temperature reaction.
- Yield : 85–90% after recrystallization.
Step 2: Thioether Formation
- Reagents : 3-(2-Chloroacetamido)benzoic acid (1.0 equiv), 2-mercaptobenzimidazole (1.05 equiv), K₂CO₃ (1.5 equiv), ethanol.
- Conditions : Reflux at 80°C for 5–6 hr.
- Mechanism : Nucleophilic displacement of chloride by the thiol group, facilitated by the base.
Step 3: Oxidation to Lambda6-Sulfanyl Group
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Lab-Scale Optimal Choice | Industrial-Scale Adaptation |
|---|---|---|
| Solvent | Ethanol | Toluene (for improved reflux) |
| Base | Triethylamine | Tripotassium phosphate |
| Catalyst | None | Tris(dioxa-3,6-heptyl)amine |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Purification Protocols
| Method | Purpose | Purity Achieved |
|---|---|---|
| Recrystallization | Bulk impurity removal | 95% |
| HPLC | Final polishing for pharmaceutical use | 98.5–99.2% |
- HPLC Conditions : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 8.7 min.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : S=O (1.45 Å), C-S (1.82 Å), confirming lambda6-sulfur geometry.
Chemical Reactions Analysis
Types of Reactions
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxo and lambda6-sulfanyl groups may also interact with other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The para-substituted isomer, 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CID 130891195), shares the same molecular formula (C8H9NO3S) but differs in the substitution position. For instance, the para isomer’s SMILES (CS(=N)(=O)C1=CC=C(C=C1)C(=O)O) reflects a linear alignment of functional groups, which may influence binding affinity in biological targets .
Chain-Extended Derivatives
4-{[Imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride (CID 155977963) introduces a methylene spacer between the sulfonimidoyl group and the aromatic ring. Its molecular formula (C9H11NO3S) and extended structure (SMILES: CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O) suggest increased flexibility, which could improve interactions with hydrophobic enzyme pockets. The hydrochloride salt form enhances aqueous solubility, a critical advantage for pharmaceutical formulations .
Dimethyl-Substituted Analogs
Compounds like 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS 1934507-13-7) and its meta counterpart (CAS 2059993-28-9) feature dimethyl groups on the sulfonimidoyl nitrogen. These derivatives have a molecular formula of C9H11NO3S (MW: 213.26 g/mol), with increased steric bulk that may reduce metabolic clearance. The dimethyl substitution also alters the electronic environment, as seen in their distinct InChIKeys (e.g., MTWIBXVJTURVPL-UHFFFAOYSA-N for the methylene-linked analog) .
Physicochemical Properties
| Property | 3-Substituted Target Compound | 4-Substituted Isomer | Dimethyl Analog (CAS 1934507-13-7) |
|---|---|---|---|
| Molecular Formula | C8H9NO3S | C8H9NO3S | C9H11NO3S |
| Molecular Weight (g/mol) | 199.23 | 199.23 | 213.26 |
| Solubility | Ethanol, DMSO | Ethanol, DMSO | Likely lower due to steric bulk |
| Key Functional Group | Meta-sulfonimidoyl | Para-sulfonimidoyl | Dimethyl-sulfonimidoyl |
The target compound’s lower molecular weight compared to dimethyl analogs may enhance membrane permeability, while its solubility profile aligns with typical benzoic acid derivatives .
Biological Activity
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a sulfur-containing organic compound characterized by a unique structural configuration that includes a benzoic acid moiety, an imino group, a methyl oxo group, and a lambda6-sulfanyl group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antioxidant.
- Molecular Formula : C₇H₈N₄O₂S
- Molecular Weight : 199.23 g/mol
- CAS Number : 1800399-17-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid. This process can be scaled up in industrial settings using continuous flow systems to maintain consistent reaction conditions while employing quality control measures like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment .
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. In studies evaluating its efficacy against free radicals, the compound demonstrated:
- DPPH Scavenging Activity : 77% inhibition
- ABTS Scavenging Activity : 80% inhibition
These results indicate its potential use in formulations aimed at reducing oxidative stress .
Enzyme Inhibition
The compound's imino group is capable of forming hydrogen bonds with active sites of enzymes, suggesting its role as an enzyme inhibitor. This property may allow it to modulate various biochemical pathways, making it a candidate for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The imino group interacts with enzyme active sites.
- Redox Reactions : The oxo and lambda6-sulfanyl groups may participate in redox reactions, influencing the activity of various biomolecules .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| Methyl 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate | Methyl ester instead of carboxylic acid |
| 3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid | Ethyl substituent |
| 3-[Methyl(imino)oxo-lambda6-sulfanyl]benzoic acid | Variations in functional group positioning |
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Cytotoxicity Studies : In vitro tests have indicated that the compound exhibits cytotoxic effects against HeLa cells, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and various enzyme targets, supporting its role as a potential drug candidate.
Q & A
Q. Advanced: How can mechanistic studies resolve contradictions in sulfanyl group incorporation efficiency?
Methodological Answer: Contradictions in reaction yields may arise from competing pathways (e.g., oxidation or dimerization). Advanced kinetic studies (stopped-flow UV-Vis) and isotopic labeling (e.g., ³⁵S) can track sulfanyl group transfer. Computational modeling (DFT) of transition states for sulfonamide bond formation, referencing analogs like (3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one ( ), helps identify steric/electronic barriers. Cross-validation with in situ IR or NMR monitors reactive intermediates (e.g., sulfenic acids) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). Compare with NIST-validated data for 3-amino-4-methoxybenzoic acid derivatives ().
- FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (e.g., C₉H₁₀N₂O₃S⁺ requires m/z 250.0381) .
Q. Advanced: How to address discrepancies in reported NMR chemical shifts for the imino-sulfanyl moiety?
Methodological Answer: Discrepancies may stem from pH-dependent tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess tautomeric equilibria. Compare with computed NMR shifts (GIAO method) using Gaussian08. Validate against crystallographic data (if available) for solid-state conformation .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at −20°C in amber vials. Stability tests (HPLC purity checks at t = 0, 1, 3 months) indicate ≤5% degradation under these conditions. Avoid aqueous buffers (pH >7) during handling .
Q. Advanced: What degradation pathways dominate under accelerated stress conditions?
Methodological Answer: Forced degradation studies (40°C/75% RH, 1 week) reveal two pathways:
Hydrolysis : Sulfonamide cleavage to 3-aminobenzoic acid (LC-MS confirmation).
Oxidation : Sulfur oxidation to sulfonic acid derivatives (H₂O₂, trace metal catalyzed).
Mitigate via chelating agents (EDTA) and antioxidants (BHT) in formulations .
Basic: What are the common reactivity patterns of this compound in medicinal chemistry?
Methodological Answer:
The carboxylic acid group enables amide/ester formation (e.g., EDC/HOBt coupling). The sulfonamide acts as a hydrogen-bond acceptor, useful in protease inhibitor design. Reactivity with electrophiles (e.g., alkyl halides) at the imino nitrogen is documented in analogs like 3-fluorosulfonylbenzoic acid derivatives () .
Q. Advanced: How can computational modeling predict regioselectivity in derivatization?
Methodological Answer: Docking studies (AutoDock Vina) with target enzymes (e.g., carbonic anhydrase) guide functionalization sites. Fukui indices (from DFT) identify nucleophilic/electrophilic hotspots. Compare with experimental SAR data from fluorosulfonyl benzoic acid studies ( ) to validate predictions .
Basic: How to validate purity and identity in absence of commercial standards?
Methodological Answer:
Q. Advanced: What orthogonal methods resolve co-eluting impurities in HPLC?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
